O-(2-Heptyl) dabigatran ethyl ester
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N7O5/c1-5-7-8-11-24(3)47-35(45)40-33(36)25-13-16-27(17-14-25)38-23-31-39-28-22-26(15-18-29(28)41(31)4)34(44)42(21-19-32(43)46-6-2)30-12-9-10-20-37-30/h9-10,12-18,20,22,24,38H,5-8,11,19,21,23H2,1-4H3,(H2,36,40,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKCTVSOSHEUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)OC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610758-21-8 | |
| Record name | N-((2-(((4-(Imino((((1-methylhexyl)oxy)carbonyl)amino)methyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610758218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[[2-[[[4-[Imino[[[(1-methylhexyl)oxy]carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AY9ACC38V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Derivatization Strategies for O 2 Heptyl Dabigatran Ethyl Ester
Retrosynthetic Analysis and Feasible Synthesis Routes
A retrosynthetic analysis of O-(2-Heptyl) dabigatran (B194492) ethyl ester breaks the molecule down into key synthetic precursors. The strategy is analogous to the synthesis of dabigatran etexilate itself. researchgate.net The final acylation step is the introduction of the (heptan-2-yloxy)carbonyl group onto the amidine functionality.
Retrosynthetic Disconnection:
Feasible Synthesis Route:
A practical synthesis route mirrors the final step of dabigatran etexilate production but substitutes the standard acylating agent. acs.org The key intermediate, ethyl 3-(2-((4-amidinophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, serves as the starting material for the final derivatization.
The synthesis proceeds as follows:
Preparation of the Amidine Intermediate: The synthesis starts with commercially available materials to construct the central benzimidazole structure, ultimately yielding the amidine intermediate hydrochloride salt.
Acylation: The amidine intermediate is then acylated using heptan-2-yl chloroformate in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972). acs.org This reaction attaches the 2-heptyl ester moiety to the amidine group, forming the target compound.
This route is efficient for producing reference standards needed for analytical method development and impurity profiling in dabigatran etexilate manufacturing. researchgate.net
Development of Novel Methodologies for the Incorporation of the 2-Heptyl Ester Moiety
The primary method for incorporating the 2-heptyl ester moiety involves the use of a corresponding chloroformate. acs.org
Methodology:
Synthesis of Heptan-2-yl Chloroformate: The requisite acylating agent, heptan-2-yl chloroformate, is not as common as n-hexyl chloroformate. It can be synthesized from commercially available 2-heptanol (B47269) by reacting it with a phosgene (B1210022) equivalent, such as triphosgene, in an appropriate solvent. acs.org
Acylation Reaction: The synthesized heptan-2-yl chloroformate is then reacted with the dabigatran amidine precursor. The reaction is typically carried out under basic conditions to neutralize the HCl formed during the reaction, driving it to completion. acs.org
While other esterification methods exist in organic chemistry, the chloroformate route is the most direct and is specifically cited for the synthesis of this and similar dabigatran impurities. acs.org Research into alternative synthons, such as using N-hexyl-4-nitrophenyl carbonate for the main synthesis of dabigatran etexilate, has been explored to avoid chloroformates and reduce related impurities. acs.orgacs.org A similar strategy could theoretically be developed for the 2-heptyl analogue by first preparing N-(heptan-2-yl)-4-nitrophenyl carbonate.
Optimization of Reaction Conditions for Improved Yield and Purity
Optimizing the synthesis of O-(2-Heptyl) dabigatran ethyl ester, particularly when preparing it as an analytical standard, focuses on maximizing yield and achieving high purity. Key parameters for optimization are drawn from extensive studies on dabigatran etexilate synthesis. acs.orgacs.org
Table 1: Key Reaction Condition Parameters for Optimization
| Parameter | Objective | Typical Conditions & Considerations |
| Base | Neutralize byproduct HCl, drive reaction | Potassium carbonate is commonly used. The amount of base needs to be optimized to prevent side reactions. |
| Solvent | Solubilize reactants, facilitate reaction | Acetone is a common solvent. Other aprotic solvents could be explored. |
| Temperature | Control reaction rate and selectivity | Reactions are often run at or below room temperature to minimize the formation of degradation products. acs.org |
| Reaction Time | Ensure complete conversion | Monitored by HPLC to determine the point of maximum product formation and minimal impurity generation. researchgate.net |
| Purification | Isolate pure compound | Purification is typically achieved through recrystallization or column chromatography to remove unreacted starting materials and side products. acs.org |
The purity of the final product is critical, and HPLC is the standard method for its assessment. researchgate.net
Investigation of Stereoselective Synthesis Approaches for Chiral Centers
This compound possesses a chiral center at the second carbon of the heptyl group. When this compound is formed as an impurity from racemic or non-stereospecific starting materials, it exists as a mixture of enantiomers.
The European Pharmacopoeia (EP) name, Ethyl 3-[2-[[4-[N′-[[[(2RS)-heptan-2-yl]oxy]carbonyl]carbamimidoyl]anilino]methyl]-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido]propanoate, explicitly indicates a racemic mixture at the 2-heptyl position.
Stereoselective Approaches:
Chiral Starting Material: A stereoselective synthesis would necessitate the use of an enantiomerically pure starting material, either (R)-2-heptanol or (S)-2-heptanol.
Asymmetric Esterification: While theoretically possible, complex asymmetric catalysis for this specific esterification has not been reported in the context of dabigatran impurities.
Chiral Resolution: A racemic mixture of the final compound could potentially be resolved into its individual enantiomers using chiral chromatography.
Given that this compound is primarily of interest as an impurity, its synthesis is typically non-stereoselective, reflecting its formation pathway in the main drug manufacturing process. acs.org
Analysis of this compound Formation as a Process-Related Impurity
The presence of this compound in dabigatran etexilate is a direct result of impurities within the raw materials used in the final synthesis step. acs.org
Origin of Impurity:
The primary raw material for the final acylation step in dabigatran etexilate synthesis is n-hexyl chloroformate. asianpubs.org Commercial n-hexyl chloroformate can contain small amounts of related chloroformates as impurities, including heptan-2-yl chloroformate. This impurity arises from the presence of 2-heptanol in the n-hexanol used to manufacture the n-hexyl chloroformate. acs.org
During the acylation of the dabigatran amidine intermediate, the contaminating heptan-2-yl chloroformate competes with n-hexyl chloroformate, leading to the formation of this compound alongside the desired active pharmaceutical ingredient (API). acs.org
Table 2: Impurity Formation Pathway
| Step | Reactants | Desired Product | Impurity Source | Impurity Product |
| Acylation | Dabigatran Amidine Intermediate + n-Hexyl Chloroformate | Dabigatran Etexilate | Heptan-2-yl chloroformate (in n-hexyl chloroformate) | This compound |
Control over this impurity is therefore dependent on controlling the purity of the n-hexyl chloroformate raw material. acs.orgresearchgate.net Strategies to minimize its formation include sourcing highly pure reagents or employing purification steps that can effectively separate these structurally similar compounds. acs.orgresearchgate.net
Structural Characterization and Advanced Spectroscopic Analysis of O 2 Heptyl Dabigatran Ethyl Ester
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like O-(2-Heptyl) dabigatran (B194492) ethyl ester. While specific NMR spectral data for this compound is not extensively available in public literature, the general approach involves a suite of experiments to map the complete atomic connectivity and spatial arrangement of the molecule.
A typical analysis would involve ¹H NMR to identify the number and environment of protons, providing initial clues about the various functional groups, such as the aromatic protons of the benzimidazole (B57391) and pyridine (B92270) rings, the aliphatic protons of the ethyl and heptyl chains, and the exchangeable protons of the amine and amide groups. Advanced two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), would be employed to establish proton-proton connectivities within individual spin systems.
Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For O-(2-Heptyl) dabigatran ethyl ester, high-resolution mass spectrometry (HRMS) is particularly valuable.
HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the elemental formula, C35H43N7O5. anaxlab.com Tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the parent ion and analyze the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its various substructures, such as the benzimidazole core, the substituted phenyl ring, and the ester side chains. The study of dabigatran and its metabolites often employs LC-MS/MS for identification and quantification, where the specific precursor-to-product ion transitions are monitored. nih.gov For instance, a common fragmentation pathway for similar dabigatran derivatives involves the cleavage of the ester and amide bonds. nih.gov
Key Molecular Properties Determined by Mass Spectrometry:
| Property | Value |
| Molecular Formula | C35H43N7O5 |
| Molecular Weight | 641.77 g/mol |
| CAS Number | 1610758-21-8 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. While specific spectra for this compound are not publicly available, the expected characteristic absorption bands can be predicted based on its structure.
Expected Vibrational Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine/amide) | 3300-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (ester/amide/carbamate) | 1650-1750 |
| C=N stretch (imidazoline) | 1600-1650 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (ester/ether) | 1000-1300 |
The IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ethyl ester, the amide, and the carbamate (B1207046) functionalities. The N-H stretching vibrations of the amine and amide groups, as well as the C-H stretching of the aromatic and aliphatic moieties, would also be prominent features. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the C=C bonds of the aromatic rings and the carbon backbone of the alkyl chains.
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores. The structure of this compound contains several chromophoric systems, including the benzimidazole core and the pyridine ring, which are expected to absorb in the UV region.
Analysis of related dabigatran compounds indicates that they typically exhibit maximum absorbance (λmax) in the range of 225 nm to 300 nm. actascientific.com The UV-Vis spectrum of this compound would be a composite of the electronic transitions of its constituent chromophores. The precise position and intensity of the absorption bands would be sensitive to the electronic environment and conjugation within the molecule. This technique is often used in conjunction with high-performance liquid chromatography (HPLC) for the detection and quantification of dabigatran and its impurities.
Application of X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would need to be grown.
If a suitable crystal were obtained, X-ray diffraction analysis would provide a detailed map of electron density, from which the exact coordinates of each atom in the crystal lattice could be determined. This would yield precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure. Furthermore, the crystallographic data would reveal information about the conformation of the molecule in the solid state and the nature of any intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing. While no public crystallographic data for this specific compound is available, this method remains the most definitive for structural elucidation.
In Vitro Enzymatic and Metabolic Transformation Research of O 2 Heptyl Dabigatran Ethyl Ester
Investigation of Esterase-Mediated Hydrolysis and Activation Pathways
The activation of dabigatran (B194492) prodrugs is a critical step, primarily mediated by esterases that hydrolyze the ester moieties to release the active form, dabigatran.
Identification of Involved Esterase Subtypes (e.g., Carboxylesterases)
Research on dabigatran etexilate has definitively identified two key carboxylesterases, CES1 and CES2, as the primary enzymes responsible for its hydrolysis. nih.govnih.gov Dabigatran etexilate is a double prodrug, and its sequential hydrolysis is necessary for the formation of the active dabigatran. nih.gov The ethyl ester group is predominantly hydrolyzed by CES1, while the carbamate (B1207046) ester is a substrate for CES2. nih.govnih.gov Given the structural similarity, it is highly probable that O-(2-Heptyl) dabigatran ethyl ester also undergoes hydrolysis by these carboxylesterases. The ethyl ester portion of the molecule would be a target for CES1, while the heptyl ester linked to the carbamimidoyl group would likely be metabolized by CES2.
The typical metabolic sequence for dabigatran etexilate involves initial hydrolysis by intestinal CES2, followed by hepatic CES1 action on the intermediate metabolite to release dabigatran. nih.gov A similar pathway can be postulated for this compound.
Kinetic Characterization of Enzymatic Conversion Rates
The efficiency of the enzymatic conversion of dabigatran etexilate by CES1 and CES2 has been characterized by determining their Michaelis-Menten kinetics. For dabigatran etexilate, the hydrolysis of the ethyl ester by CES1 has a Km of 24.9 ± 2.9 μM and a Vmax of 676 ± 26 pmol/min/mg protein. nih.govnih.gov The hydrolysis of the carbamate ester by CES2 exhibits a Km of 5.5 ± 0.8 μM and a Vmax of 71.1 ± 2.4 pmol/min/mg protein. nih.govnih.gov
While specific kinetic data for this compound is not available, these values for dabigatran etexilate provide a crucial benchmark. The difference in the alkyl chain length (heptyl vs. ethyl at the carbamate) could influence the binding affinity and catalytic rates, potentially altering the Km and Vmax values for the CES2-mediated step.
Table 1: Kinetic Parameters of Dabigatran Etexilate Hydrolysis by Carboxylesterases
| Enzyme | Substrate Moiety | Km (μM) | Vmax (pmol/min/mg protein) |
| CES1 | Ethyl Ester | 24.9 ± 2.9 | 676 ± 26 |
| CES2 | Carbamate Ester | 5.5 ± 0.8 | 71.1 ± 2.4 |
Data sourced from studies on dabigatran etexilate. nih.govnih.gov
Exploration of Other Potential Biotransformation Pathways (e.g., Oxidative Metabolism by Cytochrome P450 Enzymes)
While esterase-mediated hydrolysis is the primary activation pathway for dabigatran prodrugs, the potential for oxidative metabolism by Cytochrome P450 (CYP) enzymes has also been investigated, particularly for dabigatran etexilate. Studies have shown that at microdoses, CYP3A enzymes can play a role in the presystemic metabolism of dabigatran etexilate and its intermediate metabolite, BIBR0951. nih.gov The metabolism of both compounds by CYP3A was described by Michaelis-Menten kinetics, with Km values in the range of 1-3 µM. nih.gov However, at therapeutic doses, this pathway is considered less significant. nih.gov
For this compound, a similar susceptibility to CYP3A-mediated metabolism, especially at lower concentrations, could be anticipated. The majority of drugs are metabolized by a small number of CYP enzymes, with CYP3A4 and CYP2D6 being the most prominent. walshmedicalmedia.com It is important to note that dabigatran itself does not undergo significant hepatic metabolism by cytochrome P450 isoenzymes. nih.gov
Characterization of In Vitro Metabolite Profiles
The in vitro metabolism of dabigatran etexilate results in a predictable series of metabolites. The sequential hydrolysis by CES2 and CES1 produces two main intermediate metabolites, M1 (carbamate-hydrolyzed) and M2 (ethyl ester-hydrolyzed), ultimately leading to the formation of the active drug, dabigatran. nih.govnih.gov
Following the formation of dabigatran, the major metabolic pathway in humans is glucuronidation of the carboxylate moiety, catalyzed by UGT enzymes, primarily UGT2B15, to form dabigatran acylglucuronides. researchgate.netnih.gov These acylglucuronides are pharmacologically active. nih.gov
For this compound, a similar metabolite profile is expected. The hydrolysis of the two ester groups would lead to the formation of dabigatran. Subsequent glucuronidation would then likely occur.
Table 2: Predicted Metabolites of this compound Based on Dabigatran Etexilate Metabolism
| Compound/Metabolite | Description |
| This compound | Parent Prodrug |
| Intermediate Metabolite 1 | Product of CES1-mediated ethyl ester hydrolysis |
| Intermediate Metabolite 2 | Product of CES2-mediated heptyl ester hydrolysis |
| Dabigatran | Active Moiety |
| Dabigatran Acylglucuronides | Products of UGT-mediated conjugation of dabigatran |
Comparative Analysis of Metabolic Stability with Dabigatran Etexilate and Related Compounds
The metabolic stability of a prodrug is a key determinant of its bioavailability and pharmacokinetic profile. For dabigatran etexilate, the rapid and efficient hydrolysis by intestinal and hepatic esterases is a defining characteristic. nih.govnih.gov The efficiency of this conversion is crucial, with studies showing that the sequence of hydrolysis (CES2 then CES1) is important for optimal formation of the active metabolite. nih.gov
Molecular Pharmacology and Biochemical Mechanism Studies in Vitro/preclinical of O 2 Heptyl Dabigatran Ethyl Ester
Thrombin Inhibition Kinetics and Binding Affinity (Ki, IC50)
Dabigatran (B194492), the active metabolite of O-(2-Heptyl) dabigatran ethyl ester, is a potent, direct, and reversible inhibitor of thrombin. Its inhibitory activity has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) for dabigatran against thrombin is approximately 9.3 nmol/L. d-nb.info The inhibition constant (Ki), which represents the binding affinity of the inhibitor to the enzyme, is reported to be 4.5 nmol/L. d-nb.info
Furthermore, studies on the effect of dabigatran on platelet function have shown that it inhibits thrombin-induced platelet aggregation. The IC50 for the inhibition of thrombin binding to platelets by dabigatran has been determined to be 118 nM. d-nb.inforesearchgate.net This demonstrates that at nanomolar concentrations, dabigatran effectively blocks the catalytic activity of thrombin and its interaction with key substrates.
| Parameter | Value | Reference |
| IC50 (Thrombin Inhibition) | 9.3 nmol/L | d-nb.info |
| Ki (Thrombin Binding) | 4.5 nmol/L | d-nb.info |
| IC50 (Inhibition of Thrombin Binding to Platelets) | 118 nM | d-nb.inforesearchgate.net |
Investigation of Allosteric Modulation or Non-Competitive Inhibition Mechanisms
Dabigatran primarily acts as a competitive inhibitor, directly binding to the active site of thrombin and preventing its interaction with substrates like fibrinogen. nih.gov However, research has revealed a more complex mechanism involving allosteric modulation. While dabigatran binds to the catalytic site, this interaction induces conformational changes in thrombin that affect its exosite functions. This phenomenon is a form of "reverse allostery," where the active site inhibitor modulates the binding properties of distant sites on the enzyme. nih.govnih.gov
Specifically, the binding of dabigatran to the active site has been shown to attenuate the binding of thrombin to fibrin. nih.govnih.gov This suggests that dabigatran's anticoagulant effect is not solely due to the blockade of the active site but also through the allosteric hindrance of thrombin's interaction with its primary substrate. This dual mechanism contributes to its potent anticoagulant properties. It is important to distinguish this from classical non-competitive inhibition, where an inhibitor binds to an allosteric site to modulate the active site. In the case of dabigatran, the binding is to the active site, leading to allosteric effects on other regions of the thrombin molecule.
Structure-Activity Relationship (SAR) Studies of the 2-Heptyl Moiety
The design of dabigatran prodrugs, such as this compound, is a critical aspect of its clinical utility, as the active form, dabigatran, has low oral bioavailability. The prodrug strategy involves the addition of lipophilic moieties to enhance absorption, which are then cleaved in the body to release the active drug.
While specific SAR studies on the 2-heptyl moiety are not available, the principles of prodrug design for dabigatran highlight the importance of the alkyl chain. The lipophilicity conferred by the alkyl group is crucial for passive diffusion across the intestinal epithelium. Dabigatran etexilate, the marketed prodrug, features a hexyl group on the carbamate (B1207046) portion of the molecule. acs.orgnih.gov This long alkyl chain significantly increases the lipophilicity of the molecule.
The branching of the alkyl chain, such as in a "2-Heptyl" group, can influence the rate and extent of metabolic conversion by esterases. The steric hindrance introduced by branching may affect the binding of the prodrug to the active site of these enzymes, thereby modulating the release of the active dabigatran. The optimal length and branching of the alkyl chain are a balance between achieving sufficient lipophilicity for absorption and allowing for efficient enzymatic cleavage to the active form.
The ethyl ester and the carbamate ester linkages in dabigatran prodrugs are designed to be readily cleaved by ubiquitous esterases in the plasma and liver. nih.govresearchgate.net The conversion of the double prodrug, dabigatran etexilate, to dabigatran is a two-step process. First, the ethyl ester on the propanoic acid side chain is hydrolyzed, followed by the cleavage of the hexyl carbamate. nih.gov
The specific nature of the ester linkage, including the type of alcohol used to form the ester (in this case, likely a 2-heptanol (B47269) for the hypothetical "O-(2-Heptyl)" variant), would directly impact the rate of hydrolysis. The electronic and steric properties of the "2-Heptyl" group would influence the susceptibility of the ester bond to enzymatic attack. The goal of prodrug design is to ensure that this conversion is rapid and complete, leading to high systemic exposure of the active dabigatran. Various synthetic strategies have been explored for creating different dabigatran prodrugs, underscoring the importance of the ester and its attached alkyl group in achieving desired pharmacokinetic profiles. nih.govnih.govacs.orgresearchgate.net
Advanced Analytical Methodologies Research and Development for O 2 Heptyl Dabigatran Ethyl Ester
Development of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods
The development of robust High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods is fundamental for the separation and quantification of O-(2-Heptyl) dabigatran (B194492) ethyl ester from the active pharmaceutical ingredient (API) and other related impurities. Research in this area has focused on achieving optimal resolution, peak shape, and sensitivity.
Several studies have detailed the development of stability-indicating HPLC methods for dabigatran etexilate and its impurities. scirp.orgnih.govactascientific.comijpar.comwjpmr.comresearchgate.net These methods typically employ reversed-phase chromatography with C18 or C8 columns. Gradient elution is often preferred to effectively separate a wide range of impurities with varying polarities, including O-(2-Heptyl) dabigatran ethyl ester.
A common approach involves using a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier, typically acetonitrile. scirp.orgactascientific.com The pH of the aqueous phase is a critical parameter that is optimized to ensure good peak symmetry and resolution. For instance, a method developed for the analysis of ten potential impurities of dabigatran etexilate utilized a gradient program with a mobile phase of ammonium formate buffer and acetonitrile. nih.gov While specific retention times for this compound are not always individually reported, these methods demonstrate the capability to separate it from the main component and other impurities.
UPLC, with its use of smaller particle size columns, offers advantages in terms of speed, resolution, and efficiency over traditional HPLC. UPLC methods have been successfully applied to the analysis of dabigatran and its impurities, providing shorter run times and improved peak separation. actascientific.com
Table 1: Representative HPLC Method Parameters for the Analysis of Dabigatran Etexilate and its Impurities
| Parameter | Condition |
| Column | Inertsil ODS-4, 250mm x 4.6mm, 5µm |
| Mobile Phase A | Phosphate buffer pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Note: This table represents typical conditions and may require optimization for the specific analysis of this compound.
Mass Spectrometry-Based Quantification and Impurity Profiling in Complex Matrices
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the definitive identification and sensitive quantification of impurities like this compound. This technique provides high selectivity and sensitivity, which is crucial for analyzing complex matrices such as pharmaceutical formulations and biological samples.
The molecular formula of this compound is C35H43N7O5, with a molecular weight of approximately 641.77 g/mol . veeprho.com In mass spectrometry, this compound would be expected to form a protonated molecule [M+H]+ at an m/z of approximately 642.78.
For quantitative analysis using tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored. While the exact fragmentation pattern for this compound is not extensively published, it would be expected to follow similar fragmentation pathways to dabigatran etexilate. researchgate.netresearchgate.net This would likely involve the cleavage of the ester and ether linkages. The development of a specific LC-MS/MS method would require the determination of these optimal transitions through infusion experiments with a reference standard of the impurity.
LC-MS/MS has been widely used for the quantification of dabigatran and its major metabolites in human plasma, demonstrating the technique's suitability for trace-level analysis. researchgate.netnih.govotago.ac.nznih.gov These methods often involve a simple sample preparation step, such as protein precipitation, followed by LC-MS/MS analysis.
Table 2: Predicted Mass Spectrometry Parameters for this compound
| Parameter | Predicted Value |
| Molecular Formula | C35H43N7O5 |
| Molecular Weight | 641.77 |
| Predicted [M+H]+ (Precursor Ion) | ~642.78 m/z |
| Potential Product Ions | To be determined experimentally |
Gas Chromatography (GC) Applications for Volatile Derivative Analysis
Gas Chromatography (GC) is generally not the primary method for the analysis of large, non-volatile, and thermally labile molecules like this compound. However, GC can be employed for the analysis of volatile impurities or for the analysis of the main compound and its non-volatile impurities after a derivatization step to increase their volatility.
A potential application of GC in the context of dabigatran analysis is the determination of residual solvents in the API or final formulation. For instance, a headspace GC method has been developed for the estimation of residual solvents like isopropyl alcohol and dichloromethane (B109758) in dabigatran pellets. This demonstrates the utility of GC for ensuring the quality of the pharmaceutical product.
For the analysis of this compound itself by GC, a derivatization step such as silylation would be necessary to convert the polar functional groups into more volatile silyl (B83357) ethers and esters. However, there is currently no specific research found in the public domain detailing the GC analysis of silylated derivatives of dabigatran or its impurities. Such a method would require careful optimization of the derivatization reaction and GC conditions.
Method Validation Studies for Research and Development Purposes
The validation of analytical methods is a critical requirement to ensure that they are suitable for their intended purpose. For the analysis of this compound, method validation would be performed in accordance with the International Council for Harmonisation (ICH) guidelines. The key validation parameters include specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).
Several studies have reported the validation of HPLC and LC-MS/MS methods for dabigatran and its impurities, providing a framework for the validation of a method specific to this compound. scirp.orgactascientific.comijpar.comwjpmr.comresearchgate.net
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including the API, other impurities, and degradation products. This is typically demonstrated by the resolution of the analyte peak from other peaks.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of solutions of the impurity at different concentrations.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix.
Limits of Detection (LOD) and Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Table 3: Representative Method Validation Data for Dabigatran Impurities
| Parameter | Typical Value |
| Linearity (Correlation Coefficient, r²) | > 0.99 |
| Precision (RSD) | < 5% |
| Accuracy (Recovery) | 90-110% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
Note: These are general acceptance criteria and the specific values would be established during the validation of a method for this compound.
Research on the Development of Novel Bioanalytical Assays for Trace Analysis
The development of novel bioanalytical assays is crucial for the pharmacokinetic and toxicological assessment of drug impurities. For this compound, this would involve creating highly sensitive and selective methods for its detection and quantification at trace levels in biological matrices such as plasma or urine.
While specific bioanalytical assays for this compound are not extensively documented, the principles and techniques used for the analysis of dabigatran and its major metabolites can be adapted. researchgate.netnih.govotago.ac.nznih.gov LC-MS/MS is the gold standard for bioanalytical studies due to its high sensitivity and specificity.
Research in this area could focus on:
Optimizing sample preparation techniques to efficiently extract the impurity from complex biological matrices while minimizing matrix effects. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Developing highly sensitive LC-MS/MS methods with low limits of quantification to enable the detection of trace amounts of the impurity.
Investigating the potential for this impurity to be metabolized and developing assays to detect any resulting metabolites.
The development of such assays would be instrumental in understanding the in vivo fate of this compound and ensuring the safety profile of dabigatran etexilate.
Degradation Pathways and Stability Research of O 2 Heptyl Dabigatran Ethyl Ester
Forced Degradation Studies Under Diverse Stress Conditions (e.g., Acidic, Basic, Oxidative, Photolytic, Thermal)
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products. As per the International Conference on Harmonisation (ICH) guidelines, dabigatran (B194492) etexilate has been subjected to a variety of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. rsc.orgresearchgate.net
Under hydrolytic stress, dabigatran etexilate shows susceptibility to both acidic and alkaline conditions. rsc.orgresearchgate.net Studies have involved exposure to 0.1 M HCl and 0.1 M NaOH. researchgate.net The degradation is more pronounced in basic media compared to acidic conditions. researchgate.net
In contrast, dabigatran etexilate has been found to be significantly less susceptible to photolytic and oxidative stress. rsc.orgresearchgate.net Even under exposure to light and oxidizing agents like 30% hydrogen peroxide, the degradation observed is minimal compared to hydrolytic stress. rsc.orgresearchgate.net
Thermal degradation studies have also been conducted, for instance, by exposing solutions of dabigatran etexilate to a temperature of 60°C. scielo.br These studies have shown that the compound is labile under thermal stress, leading to a significant reduction in its concentration over time. scielo.br One study noted that thermal degradation might proceed through hydrolysis or other mechanisms like oxidation. researchgate.net
A summary of the stability of dabigatran etexilate under various stress conditions is presented below:
| Stress Condition | Observation |
| Acidic Hydrolysis | Susceptible to degradation. researchgate.net |
| Basic Hydrolysis | Susceptible to degradation, more so than in acidic conditions. researchgate.net |
| Oxidative | Less susceptible to degradation. rsc.orgresearchgate.net |
| Photolytic | Less susceptible to degradation. rsc.orgresearchgate.net |
| Thermal | Labile, with significant degradation observed at elevated temperatures. scielo.br |
Identification and Characterization of Degradation Products through hyphenated techniques (e.g., LC-MS, GC-MS)
The characterization of degradation products is crucial for understanding the degradation pathways. Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for separating and identifying these products without the need for complex isolation processes. scielo.br
Studies on dabigatran etexilate have utilized LC-MS to identify several degradation products formed under forced degradation conditions. rsc.orgscielo.brrjptonline.org High-resolution mass spectrometry (HR-MS) in multistage mode (MSn) has been instrumental in determining the elemental composition and studying the fragmentation patterns of these products, which aids in their structural elucidation. rsc.orgresearchgate.net
Under hydrolytic conditions, key degradation pathways include the hydrolysis of the ethyl ester and the carbamate (B1207046) ester moieties. nih.gov The hydrolysis of the ethyl ester leads to the formation of an intermediate metabolite known as M1, while the hydrolysis of the carbamate ester results in the intermediate M2. nih.gov Complete hydrolysis leads to the formation of dabigatran, the active metabolite. nih.gov O-dealkylation and the formation of benzimidic acid derivatives have also been observed under hydrolytic stress. rsc.orgresearchgate.net Under oxidative stress, N-dealkylation has been noted as a degradation pathway. rsc.orgresearchgate.net
Some of the major degradation products of dabigatran etexilate identified in research are detailed in the table below:
| Degradation Product (DP) | Chemical Name/Description | Formation Condition |
| DP-01 | Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-N-(pyridine-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate | Thermal degradation; also a known metabolite. scielo.br |
| DP-02 | (E)-hexyl(amino(4-aminophenyl)methylene)carbamate | Thermal degradation. scielo.br |
| DP-2 | Ethyl 3-(N-(pyridin-2-yl)-1,3-dihydrobenzo[d]oxazolo[3,4-a]imidazole-6-carboxamido)propanoate | Not specified. researchgate.net |
| Dabigatran | Active metabolite of dabigatran etexilate | Hydrolysis. rsc.orgresearchgate.net |
Elucidation of Degradation Mechanisms and Kinetic Modeling of Decomposition
The elucidation of degradation mechanisms provides a deeper understanding of how the drug substance breaks down. For dabigatran etexilate, the primary degradation mechanism under hydrolytic conditions is the cleavage of the ester and carbamate bonds. nih.gov In human systems, this hydrolysis is catalyzed by specific enzymes. The ethyl ester is hydrolyzed by carboxylesterase 1 (CES1), and the carbamate ester is hydrolyzed by carboxylesterase 2 (CES2). nih.gov While these are enzymatic processes in vivo, they highlight the lability of these functional groups to hydrolysis.
The kinetics of degradation have also been investigated. For instance, the thermal degradation of dabigatran etexilate at 60°C has been described as a first-order process, indicating that the rate of degradation is directly proportional to the concentration of the drug. scielo.br Kinetic modeling studies, more broadly applied to esters like ethyl propanoate, help in simulating and understanding the decomposition process under various conditions, which can be extrapolated to similar molecules. dntb.gov.ua
Strategies for Mitigating Degradation During Synthesis and Storage
Understanding the degradation pathways is crucial for developing strategies to minimize the formation of impurities during synthesis and to ensure the stability of the final product during storage.
During synthesis, controlling the presence of water is critical to prevent the hydrolysis of the amidine group, which can lead to the formation of impurities. acs.org The optimization of reaction temperatures and workup procedures is also a key strategy to control degradation. acs.org The Pinner reaction, a key step in the synthesis of dabigatran, is known to be water-sensitive, and its low yields can be attributed to the hydrolysis of ester and amide functions. asianpubs.org The use of highly pure starting materials and novel synthons can also substantially eliminate the formation of potential impurities. acs.org
For storage, the stability data suggests that dabigatran etexilate, and likely O-(2-Heptyl) dabigatran ethyl ester, should be protected from high temperatures and humidity to prevent thermal and hydrolytic degradation. scielo.br The use of appropriate packaging that provides a moisture barrier is a common strategy to enhance the stability of moisture-sensitive drugs.
Computational Chemistry and Molecular Modeling Applications to O 2 Heptyl Dabigatran Ethyl Ester
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful tools to investigate how a ligand like O-(2-Heptyl) dabigatran (B194492) ethyl ester interacts with its biological target, which is presumed to be thrombin, the key enzyme in the coagulation cascade. These simulations can predict the binding affinity, orientation, and stability of the ligand-protein complex.
Molecular Docking: Molecular docking studies can simulate the interaction between O-(2-Heptyl) dabigatran ethyl ester and the active site of thrombin. doi.org The crystal structure of dabigatran bound to thrombin (PDB code: 1KTS) serves as a foundational template for such studies. doi.org The goal is to predict the most likely binding pose and estimate the binding energy. Key interactions for dabigatran with thrombin typically involve hydrogen bonds with residues like Gly216, Asp189, and Arg221a, as well as hydrophobic interactions within the S1 and S2 pockets of the enzyme. The introduction of the O-(2-heptyl) group would be expected to influence these interactions, potentially occupying hydrophobic regions within or near the active site.
| Computational Technique | Objective | Key Parameters Analyzed | Target Protein |
| Molecular Docking | Predict binding pose and affinity. | Binding energy (kcal/mol), hydrogen bonds, hydrophobic interactions. | Thrombin (PDB: 1KTS) |
| Molecular Dynamics | Assess complex stability and dynamics. | RMSD, RMSF, hydrogen bond occupancy. | Thrombin (PDB: 1KTS) |
This interactive table summarizes the primary computational techniques used to study ligand-target interactions.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). For a series of dabigatran derivatives including this compound, these models can be used to predict anticoagulant potency or properties like solubility and metabolic stability.
QSAR Modeling: A QSAR model for dabigatran derivatives would involve calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) for each compound. These descriptors are then used to build a mathematical equation that relates them to the measured biological activity, such as the IC50 value for thrombin inhibition. nih.gov For instance, a study on N-ethyl dabigatran derivatives utilized a Comparative Molecular Field Analysis (CoMFA) model, a 3D-QSAR technique, to predict the activity of novel compounds. nih.gov A similar approach could be applied to understand how variations in the ester group, such as the 2-heptyl substituent, impact the anticoagulant efficacy.
QSPR Modeling: QSPR models can predict important pharmaceutical properties. For this compound, QSPR could estimate properties such as lipophilicity (LogP), aqueous solubility (LogS), and plasma protein binding. These predictions are crucial in the early stages of drug development to anticipate the pharmacokinetic profile of the compound.
| Model Type | Predicted Parameter | Relevant Molecular Descriptors | Application Example |
| QSAR | Thrombin Inhibition (IC50) | CoMFA/CoMSIA fields, topological indices, electronic properties. | Predicting the anticoagulant potency of new dabigatran analogs. |
| QSPR | Lipophilicity (LogP) | Atom counts, molecular weight, surface area. | Estimating membrane permeability and distribution. |
| QSPR | Aqueous Solubility (LogS) | Polar surface area, hydrogen bond donors/acceptors. | Assessing potential for oral bioavailability. |
This interactive table outlines the application of QSAR and QSPR models for this compound.
In Silico Prediction of Metabolic Hotspots and Biotransformation Pathways
Predicting the metabolic fate of a compound is critical. In silico tools can identify likely sites of metabolism ("hotspots") on the this compound molecule and predict the resulting metabolites. The metabolism of the parent drug, dabigatran etexilate, is known to proceed via sequential hydrolysis by carboxylesterases to form the active drug, dabigatran. researchgate.net Dabigatran itself is then primarily metabolized through glucuronidation. researchgate.net
For this compound, computational models would likely predict the following pathways:
Ester Hydrolysis: The ethyl ester group is a probable site for hydrolysis by carboxylesterases (CES1/CES2), similar to the activation of dabigatran etexilate. researchgate.net
Oxidation: The heptyl chain presents several potential sites for oxidation by cytochrome P450 (CYP) enzymes, particularly CYP3A, which has been implicated in the metabolism of dabigatran etexilate and its intermediates. nih.gov This could lead to hydroxylated or carboxylated metabolites.
Glucuronidation: Following hydrolysis of the ester groups, the resulting carboxylic acid moiety on the dabigatran core would be a prime candidate for glucuronidation by UGT enzymes. researchgate.net
Software tools like BioTransformer can be used to predict these transformations by combining machine learning and knowledge-based approaches. nih.gov
| Metabolic Pathway | Predicted Enzyme Family | Potential Site on Molecule | Resulting Metabolite Type |
| Ester Hydrolysis | Carboxylesterases (CES) | Ethyl propanoate group | Carboxylic acid derivative |
| Alkyl Oxidation | Cytochrome P450 (CYP) | Heptyl chain | Hydroxylated or carboxylated derivatives |
| Glucuronidation | UDP-glucuronosyltransferases (UGT) | Carboxylic acid (post-hydrolysis) | Acyl glucuronide conjugate |
This interactive table details the predicted metabolic pathways for this compound.
Conformational Analysis and Prediction of Stereochemical Influence on Activity
The structure of this compound is characterized by significant flexibility and the presence of a stereocenter at the second position of the heptyl group. Understanding the molecule's preferred three-dimensional shapes (conformations) and the impact of its stereochemistry is essential for explaining its biological activity.
Conformational Analysis: Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of the molecule. Due to the molecule's flexibility, this can be challenging. Computational methods such as systematic or stochastic conformational searches can be used to explore the potential energy surface. For highly flexible molecules, generating a comprehensive set of conformers can be computationally intensive. nih.gov The resulting conformers can then be used as starting points for docking studies to determine which shapes are most favorable for binding to the thrombin active site.
Stereochemical Influence: The "(2-Heptyl)" designation indicates a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-O-(2-Heptyl) dabigatran ethyl ester. It is a well-established principle in pharmacology that enantiomers can have different biological activities, potencies, and metabolic profiles. Computational modeling can be used to investigate these differences. By building and docking both the (R)- and (S)-enantiomers into the thrombin active site, it is possible to predict whether one stereoisomer forms a more stable and favorable binding interaction than the other. This difference in binding affinity would be expected to translate into a difference in anticoagulant activity.
Impurity Profiling and Control Strategies in Pharmaceutical Development of Dabigatran Derivatives
Academic Research on the Genesis and Mitigation of Related Substance Formation
The formation of impurities is a critical concern in the synthesis of active pharmaceutical ingredients (APIs). In the context of dabigatran (B194492) etexilate, a number of related substances can arise, including O-(2-Heptyl) dabigatran ethyl ester. This specific impurity, also identified as Dabigatran Etexilate Impurity 4 or Dabigatran Impurity E, is primarily formed due to the presence of corresponding alcohol impurities in the starting materials. simsonpharmauat.com
Research into the synthesis of dabigatran etexilate has shown that the final step often involves the reaction of an amidine intermediate with an alkyl chloroformate. acs.orgasianpubs.org In the case of dabigatran etexilate, n-hexyl chloroformate is the intended reagent. However, the presence of 2-heptanol (B47269) as an impurity in the n-hexanol used to produce n-hexyl chloroformate can lead to the formation of the corresponding O-(2-Heptyl) derivative.
Mitigation strategies are therefore focused on stringent control of starting materials. An improved process for the preparation of dabigatran etexilate mesylate highlights the importance of using pure n-hexanol to avoid the formation of such impurities. researchgate.net By ensuring the purity of the n-hexyl chloroformate, the generation of this compound can be substantially eliminated. acs.orgresearchgate.net
Development of Analytical Strategies for Comprehensive Impurity Identification and Quantification
To ensure the quality and safety of dabigatran etexilate, robust analytical methods are essential for the identification and quantification of impurities like this compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques employed for this purpose. scirp.orgactascientific.com
A Quality by Design (QbD) approach has been utilized to develop a stability-indicating HPLC method for the estimation of dabigatran etexilate and its impurities. scirp.orgresearchgate.net These methods are designed to be sensitive and specific, allowing for the separation of the main component from its related substances.
For instance, a typical HPLC method might use a C18 column with a gradient elution system. scirp.orggoogle.com The mobile phase often consists of a buffer solution (such as formate (B1220265) or acetate (B1210297) buffer) and an organic modifier like acetonitrile. actascientific.comgoogle.com The table below outlines typical chromatographic conditions for the analysis of dabigatran and its impurities.
Table 1: Example of HPLC Conditions for Dabigatran Impurity Analysis
| Parameter | Condition |
|---|---|
| Chromatographic Column | Kromasil 100-5C18, 5µm, 4.6 x 250mm google.com |
| Detector | UV google.com |
| Detection Wavelength | 240nm or 317nm google.com |
| Column Temperature | 25°C google.com |
| Mobile Phase | Acetonitrile, Methanol, and Buffer (e.g., 50mmol/L formic acid solution) in various ratios google.com |
| Flow Rate | 1.0 mL/min google.com |
The limit of detection (LOD) and limit of quantification (LOQ) for these methods are established to ensure that even trace amounts of impurities can be accurately measured. actascientific.com
Investigation of Reaction By-products and Their Structural Characterization
The structural characterization of impurities is crucial for understanding their origin and potential impact. This compound is a known related substance of dabigatran etexilate. Its chemical structure has been elucidated and is presented in the table below.
Table 2: Structural Information for this compound
| Attribute | Detail |
|---|---|
| Chemical Name | Ethyl 3-(2-(((4-(N-((Heptan-2-yloxy)carbonyl) carbamimidoyl) phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate |
| Synonyms | Dabigatran Etexilate Impurity 4, Dabigatran Impurity E simsonpharmauat.com |
| Molecular Formula | C₃₅H₄₃N₇O₅ pharmaffiliates.com |
| Molecular Weight | 641.78 g/mol |
| CAS Number | 1610758-21-8 pharmaffiliates.com |
The synthesis of dabigatran etexilate can also lead to other by-products, the formation of which is often dependent on the reaction conditions and the purity of the reagents used. acs.org For example, the Pinner reaction, a key step in some synthetic routes, can generate impurities if not carefully controlled. acs.orgasianpubs.org
Design of Efficient Purification Methodologies for Related Substances
Effective purification methods are necessary to remove this compound and other impurities from the final API. Several strategies have been developed to achieve high-purity dabigatran etexilate. google.com
One common approach is recrystallization from a suitable solvent or solvent mixture. google.com For instance, dabigatran etexilate can be purified by recrystallization from a mixture of ethyl acetate and ethanol. google.com The choice of solvent is critical, as it should maximize the solubility of the desired compound at higher temperatures while minimizing the solubility of the impurities upon cooling.
Another strategy involves slurrying the crude product in a solvent system, such as a mixture of acetone (B3395972) and water, to remove certain impurities. google.com More complex purification schemes may involve a series of steps to remove different types of impurities. For example, water-soluble organic impurities can be removed by a water slurry, followed by purification with an acetone-water mixture for high-polarity impurities, and finally, a mixture of tetrahydrofuran (B95107) and ethyl acetate for low-polarity impurities. google.com
For intermediates, purification can be achieved through gradient crystallization, which has been shown to increase the purity of a dabigatran etexilate mesylate intermediate to over 95%. google.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
